2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide
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Overview
Description
2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide is a complex organic compound that features a unique structure combining a pyrimidoindole core with chlorophenyl and fluorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole structure. Reagents such as ammonium acetate and acetic anhydride are often used under reflux conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Thioether Formation: The thioether linkage is formed by reacting the intermediate with a thiol reagent, such as thiourea, under basic conditions.
Acetamide Formation: The final step involves the acylation of the intermediate with 3-fluoroaniline and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or inflammatory diseases.
Biological Studies: The compound can be used to study the interactions of pyrimidoindole derivatives with biological targets, such as enzymes or receptors.
Chemical Biology: It can be employed as a probe to investigate cellular pathways and mechanisms.
Industrial Applications: The compound’s unique structure may make it useful in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide: Similar structure but with a different position of the fluorine atom.
2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
The uniqueness of 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide lies in its specific combination of substituents, which may confer unique biological activity or chemical reactivity compared to similar compounds. The presence of both chlorophenyl and fluorophenyl groups, along with the thioether linkage, may enhance its binding affinity to certain biological targets or its stability under various conditions.
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN4O2S/c25-14-8-10-17(11-9-14)30-23(32)22-21(18-6-1-2-7-19(18)28-22)29-24(30)33-13-20(31)27-16-5-3-4-15(26)12-16/h1-12,28H,13H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXNISZLVJUGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)F)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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